molecular formula C13H26O3 B13801819 3-Hydroxynonyl isobutyrate CAS No. 68227-52-1

3-Hydroxynonyl isobutyrate

Cat. No.: B13801819
CAS No.: 68227-52-1
M. Wt: 230.34 g/mol
InChI Key: BKLLEFBQDROZNE-UHFFFAOYSA-N
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Description

3-Hydroxynonyl isobutyrate is an organic compound with the molecular formula C13H26O3. It is an ester formed from the reaction of 3-hydroxynonanoic acid and isobutyric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxynonyl isobutyrate can be synthesized through the esterification reaction between 3-hydroxynonanoic acid and isobutyric acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated to the appropriate temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxynonyl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

3-Hydroxynonyl isobutyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxynonyl isobutyrate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups in the compound allow it to participate in various biochemical reactions. For example, it can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. These interactions can lead to changes in cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyisobutyrate: An intermediary metabolite in the valine degradation pathway.

    3-Hydroxybutyrate: A ketone body produced during fatty acid metabolism.

    3-Hydroxyhexanoate: A monomer used in the production of biodegradable polymers.

Uniqueness

3-Hydroxynonyl isobutyrate is unique due to its specific structure, which combines a long carbon chain with a hydroxyl group and an ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

68227-52-1

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

3-hydroxynonyl 2-methylpropanoate

InChI

InChI=1S/C13H26O3/c1-4-5-6-7-8-12(14)9-10-16-13(15)11(2)3/h11-12,14H,4-10H2,1-3H3

InChI Key

BKLLEFBQDROZNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCOC(=O)C(C)C)O

Origin of Product

United States

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